4-Androstene-3,17-Dione (2,3,4-13C3)
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Overview
Description
4-Androstene-3,17-Dione (2,3,4-13C3) is a stable isotope-labeled compound used extensively in biochemical and pharmaceutical research. It is an endogenous weak androgen steroid hormone and an intermediate in the biosynthesis of testosterone, estrone, and estradiol . The compound is labeled with carbon-13 isotopes at positions 2, 3, and 4, making it valuable for tracing metabolic pathways and studying steroid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Androstene-3,17-Dione (2,3,4-13C3) typically involves the hydrogenation of precursor compounds. One common method is the conversion of phytosterols into 4-Androstene-3,17-Dione using engineered Mycobacterium strains . This bioconversion process involves the use of specific enzymes such as 3-ketosteroid-1,2-dehydrogenase and 3-ketosteroid-9α-hydroxylase to achieve the desired product .
Industrial Production Methods: Industrial production of 4-Androstene-3,17-Dione (2,3,4-13C3) often involves large-scale fermentation processes. For example, Mycobacterium neoaurum strains are engineered to enhance the yield of 4-Androstene-3,17-Dione by knocking out specific genes that interfere with the production process . This method allows for efficient production and purification of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-Androstene-3,17-Dione (2,3,4-13C3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used to substitute functional groups on the steroid backbone, enabling the synthesis of diverse derivatives.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 4-Androstene-3,17-Dione, which are valuable for further biochemical studies .
Scientific Research Applications
4-Androstene-3,17-Dione (2,3,4-13C3) has a wide range of applications in scientific research:
Mechanism of Action
4-Androstene-3,17-Dione (2,3,4-13C3) exerts its effects by acting as a precursor in the biosynthesis of testosterone and estrone. It is converted into these hormones through enzymatic reactions involving 17β-hydroxysteroid dehydrogenase and aromatase . The compound’s labeled carbon-13 isotopes allow researchers to trace its metabolic pathways and understand the molecular targets and pathways involved in its action .
Comparison with Similar Compounds
4-Androstene-3,17-Dione (unlabeled): The non-labeled version of the compound, used in similar research applications but without the isotope tracing capabilities.
11β-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with different biological activity and applications.
Dehydroepiandrosterone (DHEA): Another steroid hormone involved in the biosynthesis of androgens and estrogens, with broader physiological effects.
Uniqueness: 4-Androstene-3,17-Dione (2,3,4-13C3) is unique due to its stable isotope labeling, which provides a powerful tool for studying metabolic pathways and enzyme kinetics. This feature distinguishes it from other similar compounds and enhances its value in scientific research .
Properties
Molecular Formula |
C19H26O2 |
---|---|
Molecular Weight |
289.39 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i7+1,11+1,13+1 |
InChI Key |
AEMFNILZOJDQLW-FZIFMXJCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=[13CH][13C](=O)[13CH2]C[C@]34C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
Origin of Product |
United States |
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